

A Technical Guide to 5-Chloro-2-methoxynicotinaldehyde for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	5-Chloro-2-methoxynicotinaldehyde
Cat. No.:	B011808

[Get Quote](#)

For Immediate Release: A comprehensive technical overview of **5-Chloro-2-methoxynicotinaldehyde**, a key building block in medicinal chemistry and drug development, is now available for researchers, scientists, and professionals in the pharmaceutical industry. This guide details its chemical identity, properties, and a plausible synthetic route.

Core Chemical Identity: IUPAC Name and Synonyms

The compound commonly known as **5-Chloro-2-methoxynicotinaldehyde** is systematically named 5-Chloro-2-methoxypyridine-3-carbaldehyde according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature. This name accurately describes the substitution pattern on the pyridine ring.

Researchers may encounter this compound under various synonyms in literature and commercial listings. These include:

- 5-chloro-2-methoxy-3-pyridinecarboxaldehyde[1][2]
- **5-chloro-2-methoxynicotinaldehyde**[2][3]

Physicochemical Properties

A summary of the key quantitative data for **5-Chloro-2-methoxynicotinaldehyde** (CAS Number: 103058-88-4) is presented in the table below for easy reference and comparison.[1][2]

[\[3\]](#)[\[4\]](#)

Property	Value	Source
Molecular Formula	C ₇ H ₆ ClNO ₂	[2] [3] [4]
Molecular Weight	171.58 g/mol	[3] [4]
CAS Number	103058-88-4	[1] [2] [3] [4]
Density	1.317 g/cm ³	[4]
Boiling Point	255.082 °C at 760 mmHg	[4]
Refractive Index	1.569	[4]
MDL Number	MFCD08234955	[2]

Plausible Experimental Protocol for Synthesis

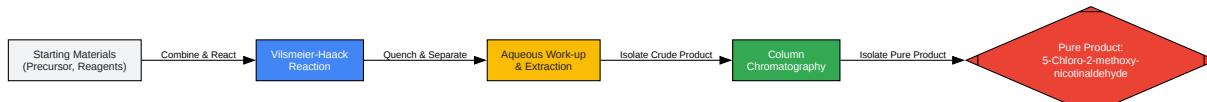
While a specific, detailed experimental protocol for the synthesis of **5-Chloro-2-methoxynicotinaldehyde** is not readily available in the provided search results, a plausible method can be inferred from the synthesis of analogous compounds, such as 2-chloro-5-methylpyridine-3-carbaldehyde. The following protocol outlines a potential synthetic route.

Reaction: Vilsmeier-Haack formylation of a suitable N-substituted acetamide precursor.

Reagents and Materials:

- N-benzyl-N-(1-propenyl)acetamide (or a similar precursor)
- Triphosgene or Diphosgene
- Dimethylformamide (DMF)
- Anhydrous solvent (e.g., dichloromethane, chloroform)
- Ice bath
- Standard laboratory glassware for inert atmosphere reactions

- Chromatography supplies (silica gel, solvents)


Procedure:

- Vilsmeier Reagent Formation: In a three-necked flask equipped with a stirrer and under an inert atmosphere, a solution of triphosgene or diphosgene in an anhydrous solvent is cooled in an ice bath. To this, dimethylformamide is added dropwise while maintaining the low temperature. The mixture is stirred for a period to allow for the formation of the Vilsmeier reagent.
- Addition of Precursor: The N-benzyl-N-(1-propenyl)acetamide precursor is then added to the reaction mixture, again ensuring the temperature is kept low.
- Reaction Progression: After the addition is complete, the reaction is allowed to stir at a low temperature for a couple of hours and then gradually warmed to a higher temperature (e.g., 75°C) and held for several hours to drive the reaction to completion.
- Work-up: The reaction mixture is cooled, and the excess DMF is removed under reduced pressure. The residue is then taken up in an organic solvent and washed with an aqueous solution (e.g., sodium bicarbonate solution) to neutralize any remaining acid. The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure **5-Chloro-2-methoxynicotinaldehyde**.

It is imperative for researchers to conduct a thorough literature search for a validated protocol and to perform a comprehensive risk assessment before attempting any chemical synthesis.

Visualizing the Synthetic Workflow

The following diagram illustrates a generalized workflow for the synthesis of **5-Chloro-2-methoxynicotinaldehyde** based on the described protocol.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for the synthesis of **5-Chloro-2-methoxynicotinaldehyde**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 103058-88-4: 5-Chloro-2-methoxy-3-pyridinecarboxaldehyde... [cymitquimica.com]
- 2. 5-chloro-2-methoxy-3-Pyridinecarboxaldehyde | CAS 103058-88-4 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. calpaclab.com [calpaclab.com]
- 4. 5-CHLORO-2-METHOXYNICOTINALDEHYDE| CAS:#103058-88-4 -Letopharm Limited [letopharm.com]
- To cite this document: BenchChem. [A Technical Guide to 5-Chloro-2-methoxynicotinaldehyde for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b011808#5-chloro-2-methoxynicotinaldehyde-iupac-name-and-synonyms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com